
3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile, commonly referred to as 3DTA, is a synthetic compound that is composed of an aniline, a thiophene, and an acrylonitrile moiety. It is a highly versatile compound with a wide range of applications in scientific research. In particular, it has been used to study the mechanism of action of enzymes and other proteins, to synthesize new compounds, and to study the biochemical and physiological effects of drugs.
Applications De Recherche Scientifique
Cycloaddition Reactions and Antimicrobial Activities
- Cycloaddition reactions of thiophene-containing acrylonitriles have been explored for synthesizing new compounds with potential antimicrobial activities . For instance, the cycloaddition of 5-(2-thienyl)methylene derivatives to acrylonitrile under thermal conditions yields cycloadducts with complete site and regioselectivity. Some of these products exhibit antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Ead, Metwalli, & Morsi, 1990).
Biotransformations in Sediments
- Biotransformations of organosulfur compounds in sediments, such as 3-mercaptopropionate, highlight the role of acrylate derivatives in natural sulfur cycles. These transformations involve enzymatic processes and are crucial for understanding sulfur metabolism in marine sediments (Kiene & Taylor, 1988).
Polymer Chemistry and Material Science
- The spontaneous copolymerization of acrylonitrile with substituted 1,3-dienes in the presence of ZnCl2 leads to the formation of alternating copolymers and cycloadducts. This process is influenced by the structure of the diene and its electron-rich character, providing insights into the synthesis of novel polymers with specific properties (Mikhael, Padías, & Hall, 1994).
High Molecular Weight Copolymers
- Research on high molecular weight copolymers for carbon fiber precursors shows that incorporating 3-aminocarbonyl-3-butenoic acid methyl ester into polyacrylonitrile improves pre-oxidation performance. This approach results in copolymers with significantly enhanced thermal properties, indicating potential applications in advanced material science (Liu et al., 2019).
Fluorescence and Chemical Sensing
- The synthesis and spectral properties of compounds like Acrylodan, which selectively labels thiol moieties in proteins, demonstrate the utility of acrylonitrile derivatives in developing polarity-sensitive fluorescent probes . These compounds show marked fluorescence enhancement upon reaction with thiols, suggesting their application in studying protein conformations and interactions (Prendergast et al., 1983).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-2-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-3-4-15(7-12(11)2)17-9-14(8-16)13-5-6-18-10-13/h3-7,9-10,17H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWBKQHWEZYINP-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(/C#N)\C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

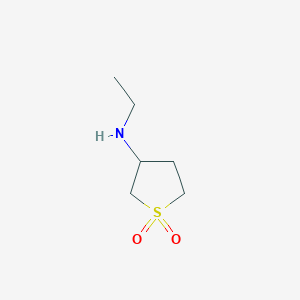
![2-Cyclopropyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2837267.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2837270.png)
![(E)-4-(Dimethylamino)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-enamide](/img/structure/B2837272.png)
![Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2837275.png)
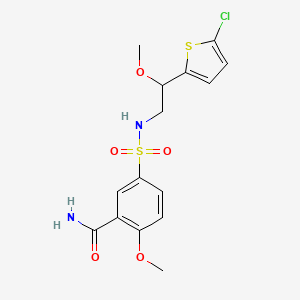
![N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2837280.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B2837281.png)

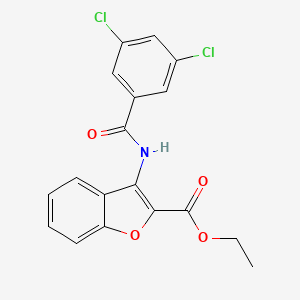
![5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B2837285.png)
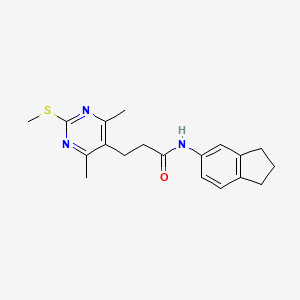
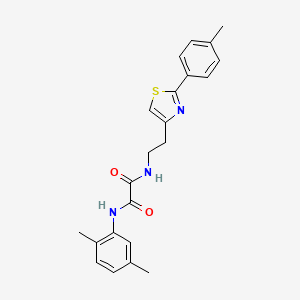
![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)